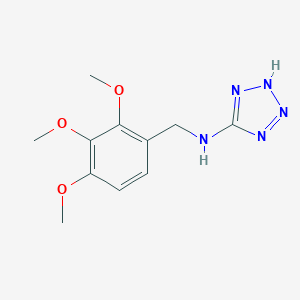![molecular formula C18H21N5O2 B494821 N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B494821.png)
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tetrazole ring, a methoxy group, and a methylbenzyl ether, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the methoxy and methylbenzyl groups. The synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methoxy Group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Methylbenzyl Group: This can be done through an etherification reaction, where the phenolic hydroxyl group reacts with 4-methylbenzyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylbenzyl ether can undergo nucleophilic substitution reactions, where the methylbenzyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The methoxy and methylbenzyl groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can be compared with other tetrazole-containing compounds, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also contains a methoxybenzyl group but has a pyrazole ring instead of a tetrazole ring.
N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine: This compound is structurally similar but may have different substituents on the benzyl or tetrazole rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O2/c1-13-4-6-14(7-5-13)12-25-16-9-8-15(10-17(16)24-3)11-19-18-20-21-22-23(18)2/h4-10H,11-12H2,1-3H3,(H,19,20,22) |
InChI Key |
AQEDVLBFLPPBTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC3=NN=NN3C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC3=NN=NN3C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine](/img/structure/B494745.png)
![4-amino-N-[2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494746.png)
![({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B494747.png)
![4-amino-N-[2-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494748.png)
![4-amino-N-[2-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494750.png)
![N-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494751.png)
![4-amino-N-[2-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494752.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494755.png)
![4-amino-N-(2-{[2-(benzyloxy)-5-bromobenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494756.png)
![4-amino-N-(2-{[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494757.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494758.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B494759.png)
![2-[2-Methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B494760.png)
